

# Introduction to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |  |  |  |  |
|----------------------|----------------------------------|-----------|--|--|--|--|
| Compound Name:       | Gly-Gly-Gly-PEG4-methyltetrazine |           |  |  |  |  |
| Cat. No.:            | B8106614                         | Get Quote |  |  |  |  |

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] The linker, a critical component connecting the monoclonal antibody (mAb) to the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of an ADC.[2] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.

This technical guide provides a comprehensive overview of the major classes of cleavable ADC linkers, their mechanisms of action, comparative performance data, and detailed experimental protocols for their evaluation.

#### **Core Principles of Cleavable Linker Technology**

The fundamental principle behind cleavable linkers is the exploitation of physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[5] These differences include variations in pH, reductive potential, and the presence of specific enzymes.[6][7] An ideal cleavable linker should exhibit high stability in the bloodstream (pH ~7.4) to prevent premature drug release and associated off-target toxicity, while allowing for efficient and rapid cleavage to unleash the cytotoxic payload at the desired site of action.[2]



### **Types of Cleavable ADC Linkers**

Cleavable linkers can be broadly categorized into two main classes based on their cleavage mechanism: chemically cleavable and enzymatically cleavable linkers.

#### **Chemically Cleavable Linkers**

These linkers are designed to break in response to the specific chemical conditions prevalent in the tumor microenvironment or within cellular compartments.

#### a) Acid-Labile (Hydrazone) Linkers

Acid-labile linkers, most notably those containing a hydrazone bond, are engineered to be sensitive to changes in pH.[8] They remain relatively stable at the neutral pH of blood but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[9][10] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.[11] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release.[7][12]



Click to download full resolution via product page

Caption: Mechanism of payload release from an acid-labile hydrazone linker.

#### b) Disulfide Linkers

Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment ( $\sim$ 5  $\mu$ mol/L) and the intracellular cytoplasm (1–10 mmol/L).[7][13] The disulfide bond within the linker is stable in the bloodstream but is readily reduced by the high intracellular concentration of glutathione, leading to the release of the payload inside the



cancer cell.[14] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[5]



Click to download full resolution via product page

Caption: Mechanism of payload release from a glutathione-sensitive disulfide linker.

#### **Enzymatically Cleavable Linkers**

These linkers incorporate specific amino acid sequences or sugar moieties that are recognized and cleaved by enzymes that are highly expressed in tumors or within the lysosomes of cancer cells.

#### a) Peptide Linkers (Cathepsin-Cleavable)

Peptide linkers are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in cancer cells.[15] A commonly used dipeptide sequence is valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.[6][16] This enzymatic cleavage releases the payload within the target cell. These linkers generally exhibit good plasma stability.[17]



Click to download full resolution via product page



Caption: Mechanism of payload release from a cathepsin B-cleavable peptide linker.

#### b) β-Glucuronide Linkers

β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in lysosomes and is also overexpressed in the microenvironment of some tumors.[12][18] These linkers are highly hydrophilic, which can help to mitigate aggregation issues with hydrophobic payloads, and they exhibit excellent plasma stability.[9][19] Upon cleavage by β-glucuronidase, a self-immolative spacer is often triggered to release the unmodified payload.[20]



Click to download full resolution via product page

Caption: Mechanism of payload release from a β-glucuronide linker.

## **Quantitative Data Presentation**

The following tables summarize representative quantitative data for ADCs featuring different cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, drug-to-antibody ratio (DAR), and cell lines used.

## Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers



| Linker Type             | Payload     | Target Antigen | Target Cell<br>Line | IC50 (pM) |
|-------------------------|-------------|----------------|---------------------|-----------|
| Val-Cit                 | MMAE        | HER2           | BT474               | 92        |
| Sulfatase-<br>cleavable | ММАЕ        | HER2           | BT474               | 61-111    |
| β-Glucuronide           | Psymberin A | CD30           | L540cy              | 150       |
| Hydrazone               | Doxorubicin | CD33           | HL-60               | ~1000     |

Data compiled from multiple sources.[21][22]

## **Table 2: In Vivo Plasma Stability of Different Cleavable**

Linkers

| LIIIKEIS    |                    |                      |                              |            |  |
|-------------|--------------------|----------------------|------------------------------|------------|--|
| Linker Type | ADC                | Animal Model         | Stability Metric             | Value      |  |
| Val-Cit     | cAC10-MMAE         | Mouse                | Linker half-life             | ~144 hours |  |
| Val-Cit     | cAC10-MMAE         | Cynomolgus<br>Monkey | Apparent linker<br>half-life | ~230 hours |  |
| Val-Cit     | anti-HER2-<br>MMAF | Mouse                | % Payload Loss<br>(14 days)  | >95%       |  |
| Ser-Val-Cit | anti-HER2-<br>MMAF | Mouse                | % Payload Loss<br>(14 days)  | ~70%       |  |
| Hydrazone   | Generic            | Human Plasma         | Half-life at pH 7.4          | 183 hours  |  |
| Hydrazone   | Generic            | Buffer               | Half-life at pH 5.0          | 4.4 hours  |  |

Data compiled from multiple sources.[12][23]

## Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.[24]



#### Methodology:

- Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at a density of 1,000–10,000 cells/well and allow them to adhere overnight.[1][24]
- ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.
- Incubation: Incubate the plates for 48-144 hours at 37°C with 5% CO<sub>2</sub>.[25]
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[1] [24]
- Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[1]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the dose-response curves and determine the IC<sub>50</sub> values using a nonlinear regression model.





Click to download full resolution via product page

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.



#### In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and the rate of premature payload release in plasma.[7]

#### Methodology:

- Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[10]
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[16]
- Sample Processing:
  - For intact ADC analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[10]
  - For free payload analysis: Precipitate plasma proteins with an organic solvent and collect the supernatant.[16]
- Analysis: Analyze the samples using LC-MS to determine the average DAR or the concentration of free payload at each time point.[3][7]
- Data Analysis: Calculate the rate of drug deconjugation or payload release over time.

#### **Cathepsin B Cleavage Assay**

Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the presence of cathepsin B.[6]

#### Methodology:

- Enzyme Activation: Activate recombinant human cathepsin B by incubating with an activation buffer containing DTT.[6]
- Reaction Setup: Combine the ADC with an assay buffer (pH 5.0-6.0) at 37°C.[6][26]
- Initiate Reaction: Start the reaction by adding the activated cathepsin B.



- Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).[6]
- Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 2% formic acid).
- Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.[27]
- Data Analysis: Determine the rate of cleavage from the change in concentration of the released payload or intact ADC over time.

### **Signaling Pathways and Mechanism of Action**

Upon successful delivery and release, the cytotoxic payload exerts its cell-killing effect by disrupting critical cellular processes.

### **ADC Internalization and Payload Release Pathway**





Click to download full resolution via product page

Caption: General mechanism of action for an ADC targeting HER2 with an MMAE payload.



#### **Downstream Effects of Common Payloads**

- Monomethyl Auristatin E (MMAE): A potent microtubule inhibitor that disrupts the cellular microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14]
   [28]
- Pyrrolobenzodiazepines (PBDs): DNA-damaging agents that form covalent adducts in the minor groove of DNA, leading to cell death.[28]

When an ADC targets a receptor tyrosine kinase like HER2, the antibody component itself can inhibit downstream signaling pathways such as the PI3K and MAPK pathways, further contributing to the anti-tumor effect.[15]

#### Conclusion

The selection of a cleavable linker is a critical determinant of the therapeutic index of an ADC. A thorough understanding of the different linker technologies, their mechanisms of action, and their stability profiles is essential for the rational design of safe and effective ADC therapeutics. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linkers and to design and execute the necessary experiments for their evaluation. The continued development of novel linker technologies holds the promise of further enhancing the therapeutic potential of ADCs in the fight against cancer.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]

#### Foundational & Exploratory





- 7. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. adc.bocsci.com [adc.bocsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 14. Payload of Antibody-drug Conjugates (ADCs) MMAE and MMAF Brief Introduction Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Overview: Mechanism of Action of ADC Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability
   Creative Biolabs [creativebiolabs.net]
- 19. β-Glucuronide Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sulfatase-cleavable linkers for antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibodydrug conjugates - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Introduction to Cleavable Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106614#introduction-to-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com